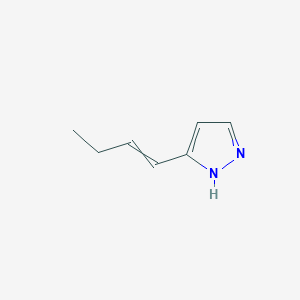

5-(But-1-en-1-yl)-1H-pyrazole

Description

Historical and Contemporary Significance of the Pyrazole (B372694) Heterocycle

The journey of pyrazole chemistry began in the late 19th century, and since then, its significance has grown exponentially. scispace.com Initially explored for their tinctorial properties, pyrazoles quickly found applications in medicine, with the synthesis of Antipyrine in 1883 marking the advent of pyrazole-based pharmaceuticals. scispace.com Historically, pyrazoles have been integral to the development of analgesics, anti-inflammatory drugs, and antipyretics. pharmaguideline.com

In the contemporary scientific landscape, the pyrazole nucleus is a key structural motif in a multitude of bioactive compounds. nih.gov Its presence is noted in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. scispace.comnih.gov The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing anticancer, antimicrobial, antidepressant, anticonvulsant, and antiviral properties. nih.govscispace.com Beyond medicine, substituted pyrazoles are crucial in agrochemicals as herbicides and insecticides, and in materials science for the development of dyes, fluorescent probes, and ligands for catalysis. nih.govscispace.com The sustained interest in pyrazoles stems from their synthetic accessibility and the tunable nature of their physicochemical properties through substitution. mdpi.com

Contextualizing 5-(But-1-en-1-yl)-1H-pyrazole within the Landscape of Alkenyl-Substituted Nitrogen Heterocycles

Alkenyl-substituted nitrogen heterocycles, including this compound, are a significant subclass of heterocyclic compounds. The introduction of an alkenyl group, a hydrocarbon chain containing a carbon-carbon double bond, can profoundly influence the biological activity and material properties of the parent heterocycle. nih.govacs.org This substituent can participate in various chemical transformations, making it a valuable handle for further molecular elaboration. rsc.org

The but-1-en-1-yl group in the title compound is an example of such an alkenyl substituent. Its presence introduces a region of unsaturation that can affect the molecule's planarity, electronic distribution, and potential for intermolecular interactions. Research into alkenyl-substituted heterocycles often focuses on their synthesis, reactivity, and application as building blocks in organic synthesis. nih.govacs.org For instance, the double bond can undergo reactions like hydrogenation, oxidation, or cycloaddition, allowing for the creation of diverse molecular architectures. In the context of medicinal chemistry, the alkenyl moiety can influence receptor binding and metabolic stability. acs.org

Overarching Research Themes in the Comprehensive Analysis of Heterocyclic Compounds

The study of heterocyclic compounds like this compound is guided by several interconnected research themes:

Synthesis and Methodology Development: A primary focus is the development of novel and efficient synthetic routes. nih.govacs.org This includes the exploration of new catalysts, reaction conditions, and starting materials to achieve high yields, regioselectivity, and stereoselectivity. Green chemistry principles, such as minimizing waste and using environmentally benign reagents, are increasingly important. rsc.org

Structural and Spectroscopic Characterization: The unambiguous determination of a molecule's structure is paramount. sci-hub.stmdpi.com This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). arabjchem.orgmdpi.com X-ray crystallography provides definitive proof of structure and insights into the solid-state packing of molecules. sci-hub.st

Investigation of Physicochemical Properties: Understanding a compound's properties, such as its solubility, stability, and electronic characteristics, is crucial for its potential applications. evitachem.com Computational studies, like Density Functional Theory (DFT) calculations, are often employed to complement experimental findings and provide deeper insights into molecular orbitals and reactivity. jksus.org

Exploration of Biological Activity and Structure-Activity Relationships (SAR): For compounds with potential therapeutic applications, extensive biological screening is conducted to identify and optimize their activity. nih.gov SAR studies aim to understand how specific structural features of a molecule contribute to its biological effects, guiding the design of more potent and selective analogs. scispace.com

Methodological Framework for the Scholarly Investigation of this compound

A thorough scientific investigation of this compound would follow a systematic, multi-faceted approach:

Chemical Synthesis: The first step would be to synthesize the target compound. A plausible route could involve the condensation of a 1,3-dicarbonyl compound precursor with hydrazine (B178648), a common method for pyrazole synthesis. wikipedia.org The specific starting materials would be chosen to yield the desired but-1-en-1-yl substituent at the 5-position.

Purification and Characterization: The synthesized compound would be purified using techniques like column chromatography or recrystallization. Its identity and purity would then be confirmed using a suite of analytical methods:

NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=C bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Elemental Analysis: To confirm the empirical formula.

Physicochemical Property Determination: Key properties such as melting point, boiling point, and solubility in various solvents would be measured.

Computational Modeling: DFT calculations could be performed to predict the molecule's geometry, electronic structure, and spectroscopic properties, which can then be compared with experimental data.

Reactivity Studies: The chemical reactivity of the but-1-en-1-yl substituent could be explored through various reactions to assess its potential as a synthetic intermediate.

Biological Screening (if applicable): If the compound is being investigated for medicinal purposes, it would undergo a series of in vitro and/or in vivo assays to evaluate its biological activity against specific targets.

This comprehensive framework ensures a rigorous and thorough understanding of the chemical nature and potential utility of this compound.

Data Tables

Table 1: Hypothetical Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated 220-230 °C at 760 mmHg |

| Melting Point | Not applicable (liquid at room temp.) |

| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607); sparingly soluble in water |

| CAS Number | Not available |

Table 2: Illustrative Synthesis Methods for Alkenyl-Substituted Pyrazoles

| Reaction Type | Description | Key Reagents | Reference |

| Knorr Pyrazole Synthesis | Condensation of a β-diketone or a related 1,3-dicarbonyl compound with a hydrazine. | 1,3-Diketone, Hydrazine hydrate (B1144303) | wikipedia.org |

| Palladium-Catalyzed Cross-Coupling | Coupling of a halogenated pyrazole with an alkenylboronic acid or ester (Suzuki coupling). | Halogenated pyrazole, Alkenylboronic acid, Palladium catalyst, Base | acs.org |

| Wittig Reaction | Reaction of a pyrazolecarboxaldehyde with a phosphorus ylide. | Pyrazolecarboxaldehyde, Phosphonium salt, Base | General Organic Chemistry |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene precursor containing a pyrazole moiety. | Diene-pyrazole, Grubbs' catalyst | General Organic Chemistry |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 12.5 (br s, 1H, NH), 7.5 (d, 1H, pyrazole-H), 6.3 (d, 1H, pyrazole-H), 6.1 (dt, 1H, =CH-), 5.8 (dq, 1H, =CH-), 2.2 (quint, 2H, -CH₂-), 1.1 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.0 (C5), 138.0 (C3), 130.0 (=CH-), 125.0 (=CH-), 105.0 (C4), 25.0 (-CH₂-), 14.0 (-CH₃) |

| IR (neat, cm⁻¹) | 3150 (N-H stretch), 3050 (C-H stretch, aromatic/vinylic), 2960, 2870 (C-H stretch, aliphatic), 1640 (C=C stretch), 1580 (C=N stretch) |

| Mass Spectrometry (EI) | m/z (%): 122 (M⁺, 100), 107 (M⁺ - CH₃, 45), 94 (M⁺ - C₂H₄, 60), 80 (M⁺ - C₃H₆, 30) |

Structure

3D Structure

Properties

CAS No. |

61490-99-1 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

5-but-1-enyl-1H-pyrazole |

InChI |

InChI=1S/C7H10N2/c1-2-3-4-7-5-6-8-9-7/h3-6H,2H2,1H3,(H,8,9) |

InChI Key |

PEUSXZMKYWIFLP-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC1=CC=NN1 |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Pathways

Reaction Mechanism Elucidation for Pyrazole (B372694) Ring Assembly

The assembly of the pyrazole ring is a well-studied process, yet the elucidation of its precise mechanism remains a subject of ongoing research. The reaction typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. rsc.org For the synthesis of 5-(But-1-en-1-yl)-1H-pyrazole, a plausible precursor would be a β-dicarbonyl compound bearing a but-1-en-1-yl group. The mechanistic pathways for this transformation can be broadly categorized into stepwise cyclization and concerted cycloaddition mechanisms.

The stepwise mechanism is the more traditionally accepted pathway for pyrazole formation from 1,3-dicarbonyls and hydrazines. rsc.org This pathway involves a series of discrete steps, including initial nucleophilic attack, dehydration, and subsequent cyclization.

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the remaining carbonyl group leads to a five-membered cyclic intermediate, often a hydroxylpyrazolidine. rsc.org Final dehydration of this cyclic intermediate yields the aromatic pyrazole ring.

Kinetic studies on the Knorr pyrazole synthesis have provided evidence for this stepwise pathway, where the dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step under neutral pH conditions. rsc.org The reaction is typically first order in both the diketone and the arylhydrazine. researchgate.net

Table 1: Proposed Stepwise Mechanism for the Formation of this compound

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of hydrazine on a carbonyl group of a but-1-en-1-yl substituted 1,3-diketone. | Acyclic addition product |

| 2 | Dehydration to form a hydrazone intermediate. | Hydrazone |

| 3 | Intramolecular cyclization via nucleophilic attack of the second nitrogen atom. | Hydroxylpyrazolidine |

This is an interactive data table. You can sort and filter the data.

An alternative mechanistic framework for pyrazole synthesis involves a [3+2] dipolar cycloaddition. nih.gov This approach is particularly relevant when starting from precursors like α,β-unsaturated carbonyl compounds or alkynes and diazo compounds. In the context of synthesizing this compound, this could involve the reaction of a diazoalkane with an alkyne bearing a but-1-en-1-yl group.

The debate between a concerted and a stepwise mechanism in 1,3-dipolar cycloadditions is a long-standing one. A concerted mechanism, as originally proposed by Huisgen, involves a single transition state where the two new sigma bonds are formed simultaneously. nih.gov In contrast, a stepwise mechanism, proposed by Firestone, involves the formation of a diradical intermediate. nih.gov

Computational studies have shown that for many 1,3-dipolar cycloadditions, the concerted pathway is energetically more favorable. nih.gov However, the nature of the dipole, the dipolarophile, and the reaction conditions can influence the operative mechanism. For instance, reactions involving highly reactive species or those with significant steric hindrance may favor a stepwise pathway. organic-chemistry.org Studies on the reaction of N-arylhydrazones with nitroolefins have suggested a stepwise cycloaddition mechanism based on the stereochemistry of the key pyrazolidine (B1218672) intermediate. organic-chemistry.org

Catalytic Roles in Reaction Kinetics and Regiochemical Outcomes

Catalysis plays a pivotal role in modern pyrazole synthesis, influencing both the reaction rate and the regioselectivity of the final product. A variety of catalysts, including acids, bases, and transition metals, have been employed to enhance the efficiency of pyrazole formation.

Acid Catalysis: Acid catalysts, such as acetic acid or mineral acids, are commonly used in the Knorr synthesis. They facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the initial nucleophilic attack by the hydrazine. nih.gov The use of arylhydrazine hydrochlorides in methanol (B129727) has been shown to favor the formation of the 1,3-regioisomer. nih.govresearchgate.net

Base Catalysis: Bases can also catalyze pyrazole synthesis, particularly in reactions involving 1,3-dipolar cycloadditions. For example, bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used to generate the 1,3-dipole from a suitable precursor, which then undergoes cycloaddition. nih.gov

Transition Metal Catalysis: Transition metal catalysts, including copper, palladium, rhodium, and iron, have enabled novel and efficient routes to pyrazoles. organic-chemistry.orgnih.gov For instance, copper catalysts have been used in the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. nih.gov Rhodium catalysts have been employed in the addition-cyclization of hydrazines with alkynes. organic-chemistry.org These catalysts can activate substrates, facilitate bond formation, and control regioselectivity through ligand effects and coordination. Protic pyrazole complexes of iron have been shown to catalyze the N-N bond cleavage of hydrazine, highlighting the role of the ligand in the catalytic cycle. nih.gov

Table 2: Influence of Catalysts on Pyrazole Synthesis

| Catalyst Type | Role in Reaction | Impact on Kinetics | Impact on Regioselectivity |

|---|---|---|---|

| Acid (e.g., HCl, Acetic Acid) | Protonates carbonyl, increasing electrophilicity. | Accelerates reaction rate. | Can direct regioselectivity (e.g., towards 1,3-isomers). nih.govresearchgate.net |

| Base (e.g., DBU, t-BuOK) | Generates 1,3-dipoles for cycloaddition. | Enhances rate of dipole formation. | Can influence regioselectivity. organic-chemistry.org |

This is an interactive data table. You can sort and filter the data.

Unraveling Regioselectivity through Mechanistic Analysis

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomers.

Mechanistic analysis provides crucial insights into the factors governing regioselectivity. Steric and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine play a dominant role. In the stepwise mechanism, the initial nucleophilic attack of the hydrazine is often directed to the more sterically accessible or electronically more reactive carbonyl group. rsc.org

For example, in the reaction of a β-ketoester, the less sterically hindered nitrogen of a substituted hydrazine will typically attack the more electrophilic ketone carbonyl first. The subsequent cyclization then determines the final regiochemical outcome. The nature of the solvent can also dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly increase the regioselectivity in pyrazole formation. acs.org

In metal-catalyzed reactions, the regioselectivity is often controlled by the coordination of the substrates to the metal center. acs.org Ligands on the metal can create a specific steric and electronic environment that directs the reactants to approach in a particular orientation, leading to the preferential formation of one regioisomer.

A regiocontrolled synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles from enones and arylhydrazines has been reported, where the regioselectivity is dependent on whether the free hydrazine or its hydrochloride salt is used. nih.gov The use of arylhydrazine hydrochloride in methanol leads to the 1,3-isomer, while the free hydrazine in chloroform (B151607) yields the 1,5-isomer. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure and Packing

extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSDC), have revealed no publicly available single-crystal X-ray diffraction data for the specific compound 5-(But-1-en-1-yl)-1H-pyrazole. Therefore, a detailed analysis of its solid-state molecular structure, crystal packing, and specific crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles is not possible at this time.

The elucidation of the precise three-dimensional arrangement of atoms and molecules in the crystalline state is exclusively achieved through single-crystal X-ray diffraction analysis. In the absence of such experimental data for this compound, any discussion on its crystal structure would be speculative.

For a definitive analysis, a future study involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required. Such an investigation would provide invaluable insights into its molecular conformation, intermolecular interactions, and supramolecular architecture.

Reactivity and Functionalization Strategies of 5 but 1 En 1 Yl 1h Pyrazole

Reactivity Profiles of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. chemicalbook.comnih.gov Its structure features a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). chemicalbook.com This configuration imparts a unique reactivity profile, characterized by susceptibility to electrophilic attack at a specific carbon atom, amphoteric properties of its nitrogen atoms, and amenability to modern C-H functionalization techniques. chemicalbook.comresearchgate.net

Electrophilic Substitution Reactivity on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system, but the presence of the two electronegative nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. chemicalbook.comresearchgate.netpharmaguideline.com Consequently, electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position, which has the highest electron density. chemicalbook.comscribd.comrrbdavc.org The attack at C4 proceeds through a stable intermediate, unlike attacks at C3 or C5 which would generate highly unstable intermediates with a positive charge on an azomethine nitrogen. rrbdavc.org

Common electrophilic substitution reactions for the pyrazole ring include nitration, sulfonation, halogenation, and formylation. scribd.com These reactions typically require standard electrophilic reagents and result in the corresponding 4-substituted pyrazole derivatives.

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Halogenation (Bromination) | Br₂ in CHCl₃ or CCl₄ | Br⁺ | 4-Bromopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-(Arylazo)pyrazole |

Nucleophilic Reactivity and Acidity/Basicity of Pyrazole Nitrogen Atoms

The pyrazole ring exhibits amphoteric properties due to the distinct nature of its two nitrogen atoms. researchgate.net The N1 atom, which bears a hydrogen atom, is pyrrole-like and contributes its lone pair of electrons to the aromatic π-system. This makes the N1-H proton acidic (pKa ≈ 14.2), and it can be readily deprotonated by a base to form a pyrazolate anion. researchgate.netpharmaguideline.comimperial.ac.uk This anion is a potent nucleophile and reacts readily with electrophiles. chemicalbook.com

Conversely, the N2 atom is pyridine-like, with its lone pair of electrons residing in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic sextet. imperial.ac.uk This lone pair makes the N2 atom basic (pKa of conjugate acid ≈ 2.5) and available for protonation or reaction with electrophiles. researchgate.netpharmaguideline.comimperial.ac.uk Therefore, N-unsubstituted pyrazoles can act as both proton donors and acceptors. researchgate.net The basicity of the pyrazole is weaker than that of pyridine (B92270) (pKa ≈ 5.2). imperial.ac.uk

The nucleophilicity of the pyrazole ring changes significantly upon protonation or deprotonation. researchgate.net In a basic medium, the formation of the pyrazolate anion enhances the nucleophilicity of the ring system, while in an acidic medium, protonation generates a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack but can influence reactivity in other ways. chemicalbook.comresearchgate.net

Direct C-H Functionalization at the Pyrazole Ring

In recent years, transition-metal-catalyzed direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing functionalized pyrazoles. nih.govresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyrazoles, allowing for the formation of new C-C and C-heteroatom bonds in a single step. nih.govresearchgate.net

Various transition metals, particularly palladium, have been successfully employed to catalyze the direct arylation, alkenylation, and other functionalizations of the pyrazole ring. nih.govacs.org The regioselectivity of these reactions is a key aspect. While electrophilic substitution strongly favors the C4 position, C-H functionalization can be directed to either the C3, C4, or C5 position depending on the reaction conditions and the directing groups employed. researchgate.net The Lewis basic N2 nitrogen atom often acts as an inherent directing group, guiding the metal catalyst to functionalize the adjacent C5 position. researchgate.net

| Functionalization Type | Catalyst System (Example) | Reactant Partner | Typical Position Functionalized |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halides / Boronic Acids | C5 or C3 |

| C-H Alkenylation | Pd(OAc)₂ / Pyridine | Alkenes (e.g., acrylates) | C4 or C5 |

| C-H Amination | Cu(I) or Pd(II) | Amines | C4 |

| C-H Sulfenylation | I₂ / Biomimetic Flavin | Thiols | C4 |

Transformations of the But-1-en-1-yl Substituent

The but-1-en-1-yl substituent at the C5 position of the pyrazole ring is an alkene, and its reactivity is dominated by addition reactions to the carbon-carbon double bond. pressbooks.pubmsu.edu These reactions convert the π-bond into two new σ-bonds, leading to a saturated butyl group or a functionalized butyl chain. libretexts.org

Addition Reactions to the Alkene Bond

The π electrons of the butenyl group's double bond are nucleophilic, making the group susceptible to attack by electrophiles. libretexts.org A variety of reagents can add across this double bond, with the regioselectivity often following Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom that results in the more stable carbocation intermediate. msu.edulibretexts.org

Key addition reactions include:

Hydrogenation: The addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd/C, Pt) reduces the alkene to an alkane, yielding 5-butyl-1H-pyrazole. vanderbilt.edu This reaction is a syn-addition.

Electrophilic Addition of Hydrogen Halides (HX): Reagents like HBr and HCl add across the double bond. The reaction proceeds via a carbocation intermediate, and the halide ion attacks the more substituted carbon, leading to a halogenated butyl side chain. pressbooks.publibretexts.org

Halogenation: The addition of halogens like Br₂ or Cl₂ results in a dihalogenated butyl group. This reaction proceeds through a bridged "halonium" ion intermediate, typically resulting in anti-addition. msu.edumasterorganicchemistry.com

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. msu.eduvanderbilt.edu This reaction follows Markovnikov's rule.

Hydroboration-Oxidation: This two-step procedure achieves an anti-Markovnikov addition of water across the double bond. The first step involves the addition of borane (B79455) (BH₃), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, yielding an alcohol where the hydroxyl group is on the less substituted carbon. masterorganicchemistry.com

| Reaction | Reagents | Product Type | Regioselectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt | Alkane (Butyl group) | Not Applicable |

| Hydrohalogenation | HBr, HCl, or HI | Alkyl Halide | Markovnikov |

| Halogenation | Br₂, Cl₂ | Dihaloalkane | Anti-addition |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Alcohol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov |

Oxidative and Reductive Transformations of the Butenyl Group

Beyond simple addition, the butenyl group can undergo transformations that either cleave the double bond or add functional groups through oxidation, as well as reduction to the corresponding saturated alkane.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, CH₃SCH₃) will cleave the double bond, yielding two carbonyl compounds. vanderbilt.edu For the 5-(but-1-en-1-yl) substituent, this would result in pyrazole-5-carbaldehyde and propanal.

Dihydroxylation: The alkene can be converted into a 1,2-diol (a glycol). This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-addition of the two hydroxyl groups. vanderbilt.edumasterorganicchemistry.com

Reduction: As mentioned previously, the most fundamental reductive transformation is catalytic hydrogenation, which converts the butenyl group into a butyl group by adding H₂ across the double bond. vanderbilt.edu This process saturates the side chain without affecting the aromatic pyrazole ring under standard conditions. chemicalbook.compharmaguideline.com

Regioselective Functionalization of the Alkenyl Moiety

The but-1-en-1-yl substituent in 5-(But-1-en-1-yl)-1H-pyrazole is amenable to a range of addition reactions, with the regioselectivity of these transformations being a critical consideration for synthetic applications. The electronic properties of the pyrazole ring can influence the outcome of these reactions.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comyoutube.com In the case of this compound, the boron atom is expected to add to the less substituted carbon of the double bond (C2' of the butenyl group), while the hydrogen atom adds to the more substituted carbon (C1'). Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding 1-(1H-pyrazol-5-yl)butan-2-ol. The reaction proceeds with syn-stereochemistry.

Epoxidation: The double bond of the butenyl group can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). orientjchem.org This reaction is generally stereospecific, with the geometry of the alkene being retained in the epoxide product. For (E)-5-(but-1-en-1-yl)-1H-pyrazole, this would result in the formation of the corresponding trans-epoxide. The reaction is typically concerted. orientjchem.org

Dihydroxylation: Vicinal diols can be synthesized from the alkenyl moiety through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). masterorganicchemistry.com These reagents typically lead to syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. The use of catalytic OsO₄ in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) is a common and efficient method.

The table below summarizes the expected products from these regioselective functionalizations.

| Reagents | Reaction | Expected Major Product | Regioselectivity |

| 1. BH₃·THF 2. H₂O₂, NaOH | Hydroboration-Oxidation | 1-(1H-pyrazol-5-yl)butan-2-ol | Anti-Markovnikov |

| m-CPBA | Epoxidation | 2-ethyl-3-(1H-pyrazol-5-yl)oxirane | Stereospecific |

| OsO₄ (cat.), NMO | syn-Dihydroxylation | 1-(1H-pyrazol-5-yl)butane-1,2-diol | syn-addition |

Pyrazole Ring as a Directing Group in Directed C-H Activation

The pyrazole ring, with its nitrogen atoms, can act as a coordinating ligand and a directing group in transition-metal-catalyzed C-H activation reactions. rsc.orgnih.gov This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for molecular engineering. The nitrogen atom at the N1 position of the pyrazole ring is often involved in coordinating to the metal center, directing the functionalization to the adjacent C5 position or, in some cases, the C-H bonds of substituents at the C5 position.

In the context of this compound, the pyrazole ring can direct the activation of C-H bonds on the butenyl side chain. This approach can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are typically difficult to access selectively.

Palladium-Catalyzed Alkenylation: Transition metal catalysts, particularly palladium complexes, are widely used for C-H functionalization. researcher.liferesearchgate.netibs.re.kr In the presence of a suitable palladium catalyst and an appropriate oxidant, the pyrazole ring can direct the alkenylation of the butenyl side chain. For instance, coupling with an activated alkene like ethyl acrylate (B77674) could potentially occur at the allylic C3' position of the butenyl group. The reaction would likely proceed through a palladacycle intermediate where the pyrazole nitrogen is coordinated to the palladium center.

Rhodium-Catalyzed Functionalization: Rhodium catalysts are also effective for chelation-assisted C-H bond functionalization. nih.govnih.gov A rhodium catalyst could coordinate to the pyrazole nitrogen and facilitate the activation of a C-H bond on the alkenyl substituent, enabling coupling with various partners. For example, intramolecular cyclization reactions or intermolecular coupling with other unsaturated systems could be envisioned.

The regioselectivity of these directed C-H activation reactions is highly dependent on the specific catalyst, ligands, and reaction conditions employed. The formation of a stable five- or six-membered metallacyclic intermediate is often the driving force for the observed regioselectivity.

The following table provides hypothetical examples of directed C-H activation on the butenyl side chain, guided by the pyrazole ring.

| Catalyst System | Coupling Partner | Potential Site of Functionalization | Potential Product |

| Pd(OAc)₂, Oxidant | Ethyl acrylate | Allylic C-H (C3' of butenyl) | Ethyl 4-(1H-pyrazol-5-yl)hex-2-enoate |

| [RhCp*Cl₂]₂, AgSbF₆ | Phenylacetylene | Vinylic C-H (C2' of butenyl) | 5-(1,4-diphenylbut-1-en-1-yl)-1H-pyrazole |

It is important to note that the specific outcomes of these reactions would require experimental verification to confirm the proposed regioselectivity and efficiency.

Emerging Research Directions and Future Outlook

Development of Novel and Efficient Synthetic Routes to Alkenyl Pyrazoles

The synthesis of pyrazole (B372694) derivatives has moved beyond classical condensation reactions to more sophisticated and efficient modern methodologies. researchgate.net For alkenyl pyrazoles, a significant area of development is the direct C-H alkenylation of the pyrazole core. acs.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. Research has demonstrated the feasibility of palladium-catalyzed dehydrogenative Heck reactions for the C5-selective olefination of pyrazoles, a method directly applicable to the synthesis of 5-alkenyl pyrazoles. acs.org These reactions can install a variety of activated alkenes, such as acrylates, acrylamides, and styrenes, onto the pyrazole ring. acs.org

Future efforts will likely focus on expanding the scope of these C-H functionalization reactions to include a wider range of unactivated alkenes and developing more sustainable catalytic systems using earth-abundant metals. Furthermore, the development of one-pot, multicomponent reactions (MCRs) that can rapidly construct complex alkenyl pyrazoles from simple precursors is a continuing goal. nih.govmdpi.com Such strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.gov

| Synthetic Strategy | Description | Advantages | Key Catalyst/Reagent Examples |

| Direct C-H Alkenylation | Introduction of an alkenyl group directly onto the C-H bond of the pyrazole ring, often at the C5 position. acs.org | High atom economy, avoids pre-functionalization. | Pd(OAc)₂, Pyridine (B92270) acs.org |

| 1,3-Dipolar Cycloaddition | Reaction between a diazo compound and an alkyne or alkyne surrogate to form the pyrazole ring. nih.govorganic-chemistry.org | High regioselectivity possible with appropriate synthons. nih.gov | In situ generated nitrile imines and bromoalkenes. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to build the pyrazole core and introduce substituents simultaneously. researchgate.netnih.gov | High efficiency, procedural simplicity, reduced waste. nih.gov | Metal triflates, Nano catalysts. nih.govresearchgate.net |

| Cross-Coupling Reactions | Suzuki or other cross-coupling reactions using a halogenated pyrazole and an alkenylboronic acid or equivalent. | Versatile for introducing complex alkenyl groups. | Palladium catalysts. |

Advanced Computational Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com Methods like quantum mechanical calculations and molecular dynamics simulations provide deep insights into molecular behavior. eurasianjournals.com For 5-(but-1-en-1-yl)-1H-pyrazole, computational models can predict spectroscopic data (such as NMR and IR spectra), which can be crucial for structural elucidation and for distinguishing between isomers that may form during synthesis.

Furthermore, computational studies are increasingly used to model reaction pathways and transition states, aiding in the optimization of synthetic routes. researchgate.net By calculating the energetics of different mechanistic pathways, researchers can understand factors influencing regioselectivity and reaction rates. researchgate.net This predictive power accelerates the development of new, more efficient synthetic methods. Future advancements in this area are expected to involve the use of machine learning and artificial intelligence to build more accurate predictive models for reactivity and properties, further reducing the need for trial-and-error experimentation. eurasianjournals.com

| Computational Method | Application in Pyrazole Research | Predicted Outputs |

| Quantum Mechanics (e.g., DFT) | Elucidation of electronic structure, prediction of spectroscopic properties, investigation of reaction mechanisms. eurasianjournals.com | NMR chemical shifts, IR frequencies, reaction energy profiles, transition state geometries. |

| Molecular Dynamics (MD) | Exploration of conformational space and dynamic behavior of pyrazole derivatives. eurasianjournals.com | Conformational preferences, solvent effects, binding interactions with biological targets. |

| Machine Learning | Accelerating the discovery of new derivatives by predicting properties and synthetic outcomes. eurasianjournals.com | Pharmacological properties, reaction yields, optimal reaction conditions. |

Utilization of this compound as a Versatile Building Block in Complex Chemical Synthesis

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a core structure for developing ligands for multiple biological targets. nih.govnih.govnih.gov The compound this compound is a bifunctional building block, offering two key sites for further chemical modification: the pyrazole ring itself and the butenyl side chain.

The nitrogen atoms of the pyrazole ring allow for N-alkylation or N-arylation, introducing a wide range of substituents. pharmaguideline.com The C4 position of the ring is susceptible to electrophilic substitution, while the butenyl group offers a handle for reactions such as oxidation, reduction, or addition reactions across the double bond. For instance, the alkenyl group could be used in intramolecular cyclization reactions to create fused bicyclic pyrazole systems. acs.org This versatility makes this compound a valuable intermediate for constructing more complex molecules, including potential pharmaceutical agents and functional materials. mdpi.comscirp.orgnih.gov The adaptability of 5-aminopyrazoles as building blocks for bioactive fused heterocycles like pyrazolopyrimidines and pyrazolotriazines highlights the potential of substituted pyrazoles in creating diverse chemical libraries. nih.gov

Persistent Challenges and Opportunities in Pyrazole Chemical Research

However, these challenges are coupled with immense opportunities. The chemical diversity of pyrazole derivatives is vast, and there is significant potential for the discovery of new compounds with novel biological activities. nih.govmdpi.com Pyrazoles are central to many FDA-approved drugs for a wide range of conditions, from inflammation to cancer, underscoring their therapeutic potential. nih.govnih.govnih.gov The unique electronic properties of the pyrazole ring also make it an attractive component for functional materials, such as sensors and ligands for catalysis. mdpi.comlifechemicals.com As synthetic and computational tools continue to advance, the exploration of the chemical space around scaffolds like this compound will undoubtedly lead to new discoveries in medicine, agriculture, and materials science. mdpi.comnih.gov

Q & A

[Basic] What are the key considerations when synthesizing 5-(But-1-en-1-yl)-1H-pyrazole to ensure high yield and purity?

Answer:

Synthesis optimization involves:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) facilitate cyclization and tautomer stabilization, as demonstrated in pyrazole derivative syntheses .

- Temperature control : Slow evaporation at 303 K promotes crystal growth for structural validation .

- Purification : Recrystallization or column chromatography removes byproducts. For example, ethyl acetoacetate-based cyclocondensation requires basic hydrolysis to isolate carboxylic acid derivatives .

Table 1: Example Solvent Effects on Pyrazole Synthesis (from analogous studies)

| Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF | 85 | 98 | |

| Ethanol | 72 | 92 |

[Basic] How can researchers confirm the molecular structure of this compound post-synthesis?

Answer:

- Spectroscopic methods :

- X-ray crystallography : Resolve tautomeric forms and bond lengths. For 5-(4-fluorophenyl)-1H-pyrazole, dihedral angles between pyrazole and aryl rings ranged from 10.7° to 19.8° .

[Advanced] How do tautomeric forms of pyrazole derivatives impact structural characterization, and what methods can resolve such ambiguities?

Answer:

Tautomerism (e.g., N-H proton exchange in pyrazoles) complicates structural assignment. Strategies include:

- X-ray diffraction : Resolves tautomers by locating hydrogen positions. In 3-/5-(4-fluorophenyl)-1H-pyrazole, two tautomers coexisted in the same crystal lattice .

- Hydrogen bonding analysis : Intermolecular N-H···N bonds (2.86–2.89 Å) stabilize tautomeric forms .

- Computational modeling : DFT calculations predict tautomer stability based on energy minima .

Table 2: Tautomer-Specific Parameters for 5-(4-Fluorophenyl)-1H-pyrazole

| Tautomer | Dihedral Angle (°) | N-H Bond Length (Å) |

|---|---|---|

| A | 15.6 | 0.88 |

| D | 10.7 | 0.86 |

[Advanced] What strategies are effective in analyzing contradictory spectral data (e.g., NMR shifts) arising from substituent effects in pyrazole derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to resolve overlapping signals. For 5-methyl-1-phenylpyrazole-4-carboxylic acid, HSQC confirmed carboxylate proton assignments .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Isotopic labeling : Use deuterated analogs to simplify complex splitting patterns .

[Advanced] In crystallographic studies of pyrazole derivatives, how do intermolecular interactions influence the packing structure, and what are the implications for material properties?

Answer:

- Hydrogen bonding : N-H···N interactions (R₄⁴(12) motifs) create supramolecular networks, affecting solubility and stability .

- Weak interactions : C-H···F contacts (2.50–2.60 Å) contribute to 3D packing, influencing melting points and bioavailability .

Table 3: Key Crystallographic Data for 5-(4-Fluorophenyl)-1H-pyrazole

| Parameter | Value |

|---|---|

| Space group | P1 |

| Unit cell (Å) | a=10.396, b=10.856, c=16.143 |

| Hydrogen bonds | N-H···N: 2.86 Å |

[Advanced] How can molecular docking be utilized to predict the biological activity of this compound derivatives?

Answer:

- Target selection : Prioritize enzymes like carbonic anhydrase or cyclooxygenase, which bind pyrazole analogs .

- Docking protocols :

- Case study : 5-Methyl-1-phenylpyrazole-4-carboxylic acid showed strong docking scores (-9.2 kcal/mol) against carbonic anhydrase, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.